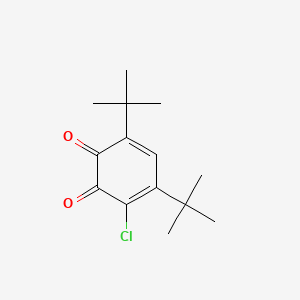
4,6-di-tert-butyl-3-chlorobenzo-1,2-quinone
Descripción general
Descripción
4,6-di-tert-butyl-3-chlorobenzo-1,2-quinone (also known as DTBCQ) is a synthetic compound that has been widely used in scientific research as a redox-active molecule. Its unique chemical properties make it an important tool for studying various biological processes, including oxidative stress, cell signaling, and metabolism.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
4,6-Di-tert-butyl-3-chlorobenzo-1,2-quinone has been studied for its reactions with various compounds. For instance, its reaction with potassium ethyl xanthate leads to the replacement of the halogen atom by the ethyl xanthate group, producing sulfur-containing o-quinones (Kuropatov et al., 2006). This compound has also been involved in the addition of organometallic compounds, leading to new o-quinones (Abakumov et al., 1995).
Electrochemical Properties
Studies have explored the electrochemical behavior of quinones, including derivatives similar to 4,6-di-tert-butyl-3-chlorobenzo-1,2-quinone. These studies provide insights into the reduction of quinones and their unusual behavior in electrochemical environments (Lehmann & Evans, 2001).
Ligand Behavior in Metal Complexes
This compound has been examined for its ability to act as a ligand in metal complexes. Research has demonstrated its use in coordination spheres of metals, contributing to the understanding of metal-ligand interactions (Kuropatov et al., 2006).
Applications in Organic Synthesis
The reactivity of this quinone with N,N-disubstituted dithiocarbamates has been studied, showing the formation of zwitterionic compounds with potential applications in organic synthesis (Kuropatov et al., 2011).
Involvement in Novel Reaction Mechanisms
The compound has been part of research exploring novel reaction mechanisms. For example, its reaction with amines, leading to derivatives of the quinone system, has been studied using computational methods (Ivakhnenko et al., 2020).
Spectroscopic and Structural Studies
Research has been conducted on the structural characterization of complexes containing quinone-type ligands, including 4,6-di-tert-butyl-3-chlorobenzo-1,2-quinone derivatives. These studies contribute to the understanding of the molecular structure and spectroscopic properties ofsuch compounds (Poddel’sky et al., 2009).
Redox Behavior and Charge Delocalization
Significant research has been focused on understanding the redox behavior and charge delocalization in complexes involving quinone derivatives. Studies have looked at the electrochemical and structural characteristics of these complexes, which are relevant for their potential applications in various fields, including materials science (Boone & Pierpont, 1987).
Propiedades
IUPAC Name |
4,6-ditert-butyl-3-chlorocyclohexa-3,5-diene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2/c1-13(2,3)8-7-9(14(4,5)6)11(16)12(17)10(8)15/h7H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRLBHOGMYNZBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=O)C1=O)Cl)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311245 | |
| Record name | 4,6-Di-tert-butyl-3-chlorocyclohexa-3,5-diene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Cyclohexadiene-1,2-dione, 3-chloro-4,6-bis(1,1-dimethylethyl)- | |
CAS RN |
37780-09-9 | |
| Record name | NSC240686 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Di-tert-butyl-3-chlorocyclohexa-3,5-diene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide](/img/structure/B3840100.png)
![2-methyl-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B3840105.png)
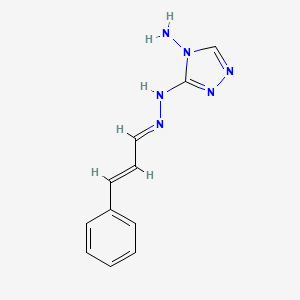
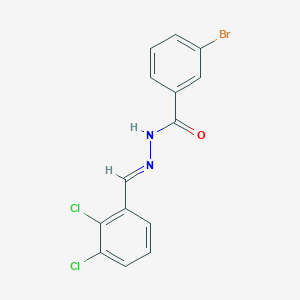
![3-[(3-benzyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B3840134.png)
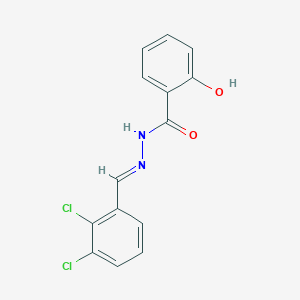
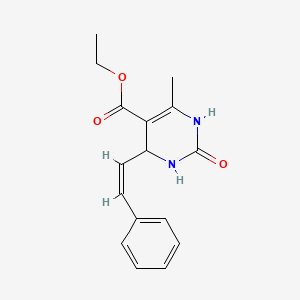
![5-phenyl-2,3-furandione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B3840155.png)
![3-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3840165.png)

![3,4-dihydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B3840194.png)
![3-(4-chlorophenyl)-5-(4-methoxybenzoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B3840195.png)
![N'-[2-(benzyloxy)benzylidene]-3-chlorobenzohydrazide](/img/structure/B3840203.png)
![N'-[2-(benzyloxy)benzylidene]benzohydrazide](/img/structure/B3840210.png)